molecular formula C15H14N2O3S B2386789 (4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate CAS No. 923770-55-2

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2386789
CAS No.: 923770-55-2
M. Wt: 302.35
InChI Key: DKTXPEYCHYKPME-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a methylsulfanylpyridine carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate typically involves the reaction of 4-acetamidophenol with 2-methylsulfanylpyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in the desired form.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (4-Acetamidophenyl) (fluorosulfonyl)sulfamoyl fluoride
  • (4-Acetamidophenyl) imidodisulfuryl difluoride

Uniqueness

(4-Acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamidophenyl group and a methylsulfanylpyridine carboxylate group sets it apart from other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

(4-acetamidophenyl) 2-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10(18)17-11-5-7-12(8-6-11)20-15(19)13-4-3-9-16-14(13)21-2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTXPEYCHYKPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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